molecular formula C9H7FN2 B1593055 6-Fluoroquinolin-3-amine CAS No. 742699-00-9

6-Fluoroquinolin-3-amine

Cat. No. B1593055
M. Wt: 162.16 g/mol
InChI Key: UIOIFHDOGTUFBG-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-3-amine is a complex compound with the linear formula C9H7FN2 . It is a yellow to brown solid with a molecular weight of 162.17 .


Synthesis Analysis

The synthesis of fluoroquinolones, including 6-Fluoroquinolin-3-amine, involves incorporating substituents into various positions of the quinolone system . The structural modifications, including the incorporation of fluorine atoms at C-6 and other positions of the benzene ring, have resulted in a remarkable improvement of antimicrobial properties .


Molecular Structure Analysis

The InChI code for 6-Fluoroquinolin-3-amine is 1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Fluoroquinolones, including 6-Fluoroquinolin-3-amine, exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .


Physical And Chemical Properties Analysis

6-Fluoroquinolin-3-amine is a yellow to brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Antibacterial Applications

    • Field : Medical and Pharmaceutical Chemistry .
    • Application Summary : Fluoroquinolones, including 6-fluoroquinolines, are widely used as antibacterials . They have a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • Methods of Application : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction and leading to rapid bacterial death .
    • Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .
  • Antimicrobial Applications

    • Field : Medical and Pharmaceutical Chemistry .
    • Application Summary : Quinoline derivatives, including 6-fluoroquinolines, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
    • Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Synthesis of Glycosylhydrazides and Amino Acids

    • Field : Organic Chemistry .
    • Application Summary : The synthesis of glycosylhydrazides and amino acids has been described on the basis of the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids .
    • Methods of Application : The specific methods of synthesis are not detailed in the source, but they likely involve organic chemistry techniques such as nucleophilic substitution or condensation reactions .
    • Results : The results of these syntheses are not provided in the source, but the products could potentially be used in further chemical reactions or biological studies .
  • Antimicrobial Applications

    • Field : Medical and Pharmaceutical Chemistry .
    • Application Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
    • Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Formation of Complexes with Metals

    • Field : Inorganic Chemistry .
    • Application Summary : Fluoroquinolones, including 6-fluoroquinolines, can form complexes with metals . These complexes have potential applications in various fields .
    • Methods of Application : The specific methods of forming these complexes are not detailed in the source, but they likely involve coordination chemistry techniques .
    • Results : The results of these complex formations are not provided in the source, but the complexes could potentially be used in further chemical reactions or biological studies .
  • Anticancer Applications

    • Field : Medical and Pharmaceutical Chemistry .
    • Application Summary : Some quinoline derivatives, including 6-fluoroquinolines, have shown potent anticancer activity .
    • Methods of Application : The anticancer activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
    • Results : Among this series, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (54) and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (55) displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to presence of fluoro and chloro substitution .

Safety And Hazards

The safety information for 6-Fluoroquinolin-3-amine includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOIFHDOGTUFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625754
Record name 6-Fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinolin-3-amine

CAS RN

742699-00-9
Record name 6-Fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoroquinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester (1.3 g, 4.95 mmol) in 1,2-dichloroethane (15 mL) was treated with trifluoroacetic acid (15 mL) and water (1 mL). The resultant solution was stirred at room temperature for 6 hours. The solvents were evaporated in vacuo, and the residue was triturated in diethyl ether. The solid was purified by flash chromatography using a gradient of 2 N ammonia in methanol (0% to 3%) in dichloromethane as the eluant, to give the product as a colorless solid, 0.47 g (59%). MS: m/z 162.9 (MH+).
Name
(6-fluoro-quinolin-3-yl)-carbamic acid tert-butyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Watowich… - 2016 - apps.dtic.mil
Nicotinamide N-methyltransferase NNMT has been implicated in osteoarthritis, metabolic disorders, cardiovascular disease, cancer, kidney disease, and Parkinsons disease that impact …
Number of citations: 2 apps.dtic.mil

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